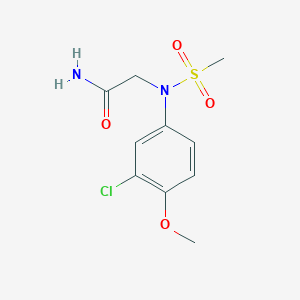![molecular formula C17H17NO4S B5738568 methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate](/img/structure/B5738568.png)
methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of ester that is commonly used in organic synthesis and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is not yet fully understood. However, studies have shown that it can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been shown to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in inflammation. It can also inhibit the migration and invasion of cancer cells, leading to the suppression of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate in lab experiments is its high yield during synthesis. This allows for the production of large quantities of the compound, making it more accessible for research. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate. One of the areas of interest is its potential use in the treatment of viral infections, such as COVID-19. Studies have shown that this compound can inhibit the replication of the SARS-CoV-2 virus, making it a promising candidate for the development of new antiviral drugs. Another area of interest is the development of new drugs for the treatment of cancer. Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Additionally, the compound's potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, is also an area of interest for future research.
Conclusion:
In conclusion, methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the full potential of this compound and its applications in different fields.
Méthodes De Synthèse
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate can be synthesized by the reaction of 4-aminophenol with phenylthioacetic acid, followed by esterification with methyl chloroacetate. This reaction results in the formation of the desired product with a yield of around 70%.
Applications De Recherche Scientifique
Methyl (4-{[(phenylthio)acetyl]amino}phenoxy)acetate has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in medicinal chemistry, where it is used as a building block for the synthesis of different drugs. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Propriétés
IUPAC Name |
methyl 2-[4-[(2-phenylsulfanylacetyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-21-17(20)11-22-14-9-7-13(8-10-14)18-16(19)12-23-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHHZOVZRWGLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)
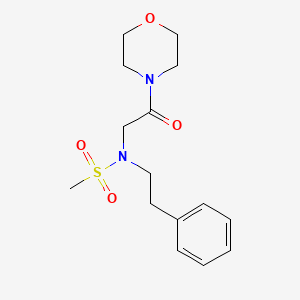


![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)

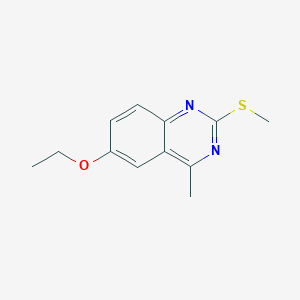

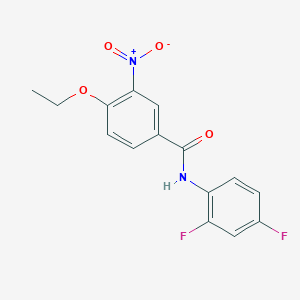
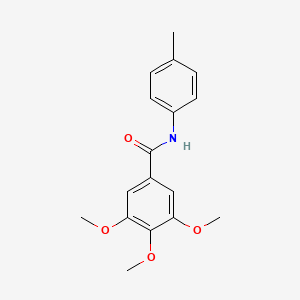
![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)
![N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
